O-(cyclohexanecarbonyl)lysergol

Description

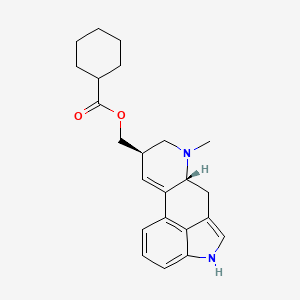

O-(Cyclohexanecarbonyl)lysergol is a semi-synthetic derivative of lysergol, a clavine alkaloid structurally related to lysergic acid diethylamide (LSD). Lysergol itself is a reduced alcohol form of lysergic acid, characterized by a tetracyclic ergoline scaffold . This acylation reaction typically proceeds under mild conditions using a base such as triethylamine in tetrahydrofuran (THF) .

Properties

Molecular Formula |

C23H28N2O2 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C23H28N2O2/c1-25-13-15(14-27-23(26)16-6-3-2-4-7-16)10-19-18-8-5-9-20-22(18)17(12-24-20)11-21(19)25/h5,8-10,12,15-16,21,24H,2-4,6-7,11,13-14H2,1H3/t15-,21-/m1/s1 |

InChI Key |

NHINDOWVGVTFBF-QVKFZJNVSA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysergol and Its Natural Derivatives

Lysergol (MW: 254.3 g/mol) demonstrates partial agonism at serotonin receptors (5-HT1A, 5-HT2A–C) but with reduced efficacy compared to serotonin (5-HT). For example, (+)-lysergol activates 5-HT2A with an EC50 of 1.6 nM but achieves only 51% of 5-HT’s maximal stimulation . Key physicochemical properties of lysergol include a density of 1.3 g/cm³ and a boiling point of 465.8°C .

Fluorinated Derivatives

(+)-13-Fluorolysergol, a fluorinated analog, shows selectivity for 5-HT1A and 5-HT2A but significantly reduced activation (17% of 5-HT’s maximum at 5-HT2A) . The fluorine substitution likely enhances metabolic stability but reduces receptor engagement efficacy.

Stereoisomeric Derivatives

Stereochemical variations significantly impact activity. (−)-Lysergol, a non-natural enantiomer, selectively agonizes 5-HT2C, while (+)-isolysergol (C8 epimer of lysergol) retains 5-HT1A affinity but loses 5-HT2C activity, highlighting the importance of C(8) configuration .

O-(Cyclohexanecarbonyl)lysergol: Hypothesized Properties

While direct data on this compound are absent, its structure suggests:

- Increased Lipophilicity : The cyclohexanecarbonyl group (logP contribution ~2.5) would enhance membrane permeability compared to lysergol (logP ~1.7 inferred from surface tension data ).

- Molecular Weight : Estimated MW ~364 g/mol (lysergol + C7H10O moiety).

Comparative Data Table

*Inferred properties based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.